N-CYCLOPROPYL-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE
Overview
Description
N-CYCLOPROPYL-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is an organic compound that features a cyclopropyl group and a sulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and sulfonyl intermediates. The key steps include:
Formation of the cyclopropyl intermediate: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Coupling with alaninamide: The final step involves coupling the cyclopropyl and sulfonyl intermediates with alaninamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N-CYCLOPROPYL-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
- N~1~-cyclopropyl-N~2~-[(3-methylphenyl)sulfonyl]alaninamide
- N~1~-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)carbamoyl]alaninamide
Uniqueness
N-CYCLOPROPYL-2-(4-METHOXY-3-METHYLBENZENESULFONAMIDO)PROPANAMIDE is unique due to the presence of both the cyclopropyl and sulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methoxy-3-methylphenyl)sulfonylamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-9-8-12(6-7-13(9)20-3)21(18,19)16-10(2)14(17)15-11-4-5-11/h6-8,10-11,16H,4-5H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHZXUTXTBPAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NC2CC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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